N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4,5-dimethylthiophene-2-carboxamide
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Overview
Description
N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Scientific Research Applications
N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE: Similar structure but with a methyl group instead of an ethyl group.
N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE: Similar structure but with different substituents on the pyrazole or thiophene rings.
Uniqueness
The uniqueness of N2-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3OS |
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Molecular Weight |
263.36 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-8-11(7-15-16)6-14-13(17)12-5-9(2)10(3)18-12/h5,7-8H,4,6H2,1-3H3,(H,14,17) |
InChI Key |
MFDVRIMAMPAEBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=C(S2)C)C |
Origin of Product |
United States |
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